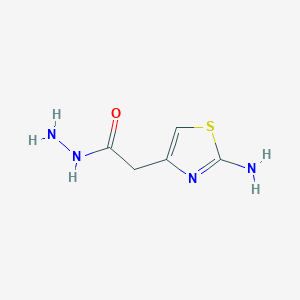

2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide

説明

2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms.

作用機序

Target of Action

The primary target of 2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide is the α-glucosidase enzyme . This enzyme plays a crucial role in the digestion of carbohydrates, breaking down complex sugars into simpler ones for absorption in the body.

Mode of Action

The compound interacts with its target, the α-glucosidase enzyme, by inhibiting its function . The exact mechanism of this interaction is not fully understood, but it is believed that the compound binds to the enzyme, preventing it from breaking down carbohydrates. This results in a decrease in the rate of carbohydrate digestion and absorption.

Biochemical Pathways

By inhibiting the α-glucosidase enzyme, this compound affects the carbohydrate digestion pathway . This leads to a decrease in the breakdown and absorption of carbohydrates, which can have downstream effects on blood sugar levels and overall energy metabolism.

Result of Action

The inhibition of the α-glucosidase enzyme by this compound leads to a decrease in carbohydrate digestion and absorption . This can result in lower post-meal blood sugar levels, making the compound potentially useful as an anti-diabetic agent .

生化学分析

Biochemical Properties

Thiazole compounds, which include 2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide, have been found to interact with various enzymes and proteins

Cellular Effects

Some thiazole compounds have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death . It is possible that this compound may have similar effects on cells.

Molecular Mechanism

It is known that thiazole compounds can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound has a melting point of 163-164 degrees Celsius and is stable at room temperature .

Dosage Effects in Animal Models

Some thiazole compounds have been found to have cytotoxic effects in brine shrimp lethality tests , suggesting that high doses of this compound may also have toxic effects.

Metabolic Pathways

Thiazole compounds are known to interact with various enzymes and cofactors, which could potentially influence metabolic flux or metabolite levels .

Transport and Distribution

It is known that thiazole compounds can bind to DNA , suggesting that this compound may also interact with transporters or binding proteins and influence its localization or accumulation.

Subcellular Localization

Given that some thiazole compounds can bind to DNA , it is possible that this compound may also be localized to the nucleus where it could interact with DNA and potentially influence its activity or function.

準備方法

The synthesis of 2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide typically involves the reaction of ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate with hydrazine hydrate. The reaction is carried out in methanol under reflux conditions for about two hours . The product is then purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

化学反応の分析

2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide undergoes various chemical reactions, including:

Nucleophilic Substitution: The compound can react with electrophiles due to the presence of nucleophilic sites on the thiazole ring and the hydrazide moiety.

Oxidation and Reduction: It can participate in redox reactions, although specific conditions and reagents vary depending on the desired outcome.

Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include hydrazine hydrate, carbon disulfide, and various electrophiles. Major products formed from these reactions often include more complex thiazole derivatives and other heterocyclic compounds .

科学的研究の応用

2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide has several scientific research applications:

Medicinal Chemistry: It is used in the synthesis of various bioactive molecules, including antimicrobial and anticancer agents

Materials Science: The compound is explored for its potential in creating novel materials with unique properties.

Biological Studies: It serves as a building block for studying enzyme inhibition and other biochemical processes.

類似化合物との比較

2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide can be compared with other thiazole derivatives such as:

2-Aminothiazole: A simpler thiazole derivative with broad applications in medicinal chemistry.

5-(2-Amino-1,3-thiazol-4-yl)methyl-1,3,4-oxadiazol-2-thiol: A more complex derivative with potential anti-diabetic properties.

The uniqueness of this compound lies in its specific structural features that allow for diverse chemical reactivity and biological activity.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure enables a wide range of reactions and applications, making it a valuable subject of study in both academic and industrial research.

生物活性

2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide (commonly referred to as ATAH) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, including antibacterial, antifungal, antitubercular, and anticancer activities, supported by data tables and relevant studies.

Chemical Structure and Properties

The chemical formula of ATAH is CHNOS, featuring a thiazole ring and an acetohydrazide moiety. The structural characteristics contribute to its biological activities, as the thiazole ring is known for its pharmacological potential.

Antibacterial Activity

Studies have demonstrated that ATAH exhibits promising antibacterial activity against various strains of bacteria. The mechanism often involves the disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Table 1: Antibacterial Activity of ATAH

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Research indicates that ATAH's efficacy can be enhanced through structural modifications, which may improve its interaction with bacterial targets .

Antifungal Activity

In addition to antibacterial properties, ATAH has shown antifungal activity. Studies suggest that it inhibits fungal growth by interfering with the synthesis of ergosterol, an essential component of fungal cell membranes.

Table 2: Antifungal Activity of ATAH

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 16 µg/mL |

| Aspergillus niger | 32 µg/mL |

The compound's effectiveness against these strains highlights its potential as a therapeutic agent in treating fungal infections .

Antitubercular Activity

The compound has also been evaluated for its antitubercular properties. Preliminary studies indicate that ATAH exhibits activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.

Table 3: Antitubercular Activity of ATAH

| Mycobacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Mycobacterium tuberculosis | 8 µg/mL |

This activity is particularly significant given the global burden of tuberculosis and the need for new therapeutic options .

Anticancer Activity

Recent research has focused on the anticancer potential of ATAH. Various studies have indicated that it can induce apoptosis in cancer cells and inhibit cell proliferation.

ATAH's anticancer activity may involve multiple mechanisms:

- Cell Cycle Arrest : Induces G2/M phase arrest in cancer cells.

- Apoptosis Induction : Enhances caspase-3 activity leading to programmed cell death.

- Inhibition of Tumor Growth : Demonstrated in various cancer cell lines including HepG2 (liver cancer) and MDA-MB-231 (breast cancer).

Table 4: Cytotoxicity of ATAH on Cancer Cell Lines

| Cell Line | IC (µM) |

|---|---|

| HepG2 | 7.06 |

| MDA-MB-231 | 10.25 |

These findings suggest that ATAH could serve as a lead compound for developing new anticancer therapies .

特性

IUPAC Name |

2-(2-amino-1,3-thiazol-4-yl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4OS/c6-5-8-3(2-11-5)1-4(10)9-7/h2H,1,7H2,(H2,6,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBRQONJVBBCGGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N)CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80360891 | |

| Record name | 2-(2-amino-1,3-thiazol-4-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80360891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63788-65-8 | |

| Record name | 2-(2-amino-1,3-thiazol-4-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80360891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。